3-(Chloromethyl)quinoline hydrochloride
CAS No.: 104325-51-1; 21863-56-9
Cat. No.: VC6205179
Molecular Formula: C10H9Cl2N
Molecular Weight: 214.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104325-51-1; 21863-56-9 |
---|---|
Molecular Formula | C10H9Cl2N |
Molecular Weight | 214.09 |
IUPAC Name | 3-(chloromethyl)quinoline;hydrochloride |
Standard InChI | InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H |
Standard InChI Key | KZLDLNZHGOGVAU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3-(Chloromethyl)quinoline hydrochloride is formally classified as a quinoline derivative with a chloromethyl (-CH₂Cl) substituent at the third carbon position, paired with a hydrochloride counterion. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 21863-56-9 | |
Molecular Formula | C₁₀H₉Cl₂N | |
Molecular Weight | 214.09 g/mol | |
SMILES Notation | C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl | |
InChI Key | DSOGFOBIDOVCHN-UHFFFAOYSA-N |
The hydrochloride salt enhances the compound's stability and solubility in polar solvents, a common modification for nitrogen-containing heterocycles.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 178.04181 | 132.9 |
[M+Na]⁺ | 200.02375 | 149.8 |
[M-H]⁻ | 176.02725 | 136.8 |
These values, derived from ion mobility spectrometry predictions, suggest a compact molecular structure with moderate polarizability .
Synthesis and Manufacturing Considerations
Synthetic Routes
The synthesis of 3-(chloromethyl)quinoline hydrochloride likely involves chloromethylation of a preformed quinoline scaffold. A plausible pathway includes:
-
Friedel-Crafts Alkylation: Reaction of quinoline with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like aluminum chloride.
-
Post-Synthetic Modification: Quaternization of the tertiary nitrogen with hydrochloric acid to form the hydrochloride salt.
Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary.
Challenges in Process Optimization
Key variables influencing synthesis efficiency include:
-
Catalyst Selection: Lewis acids (e.g., ZnCl₂, AlCl₃) affect regioselectivity during chloromethylation.
-
Temperature Control: Exothermic reactions necessitate precise thermal management to avoid side products.
-
Purification Techniques: Recrystallization from ethanol/water mixtures is commonly used to achieve >97% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume